Chitin synthase inhibitor 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chitin synthase inhibitor 11 is a compound that targets chitin synthase, an enzyme responsible for the biosynthesis of chitin. Chitin is a long-chain polymer of N-acetylglucosamine, which is a critical structural component of fungal cell walls and insect exoskeletons . By inhibiting chitin synthase, this compound disrupts the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chitin synthase inhibitor 11 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common approach is the use of peptidyl nucleoside analogs, which are synthesized through a series of chemical reactions involving glycosyl donors and acceptors . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired compound through metabolic pathways that mimic natural biosynthesis . The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Chitin synthase inhibitor 11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions are typically modified analogs of this compound, which exhibit improved biological activity and reduced toxicity .
Scientific Research Applications
Chitin synthase inhibitor 11 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and the mechanisms of chitin biosynthesis.
Biology: The compound is employed in research on fungal cell wall synthesis and insect development.
Industry: It is used in the development of environmentally friendly pesticides and fungicides.
Mechanism of Action
Chitin synthase inhibitor 11 exerts its effects by binding to the active site of chitin synthase, thereby preventing the enzyme from catalyzing the formation of chitin . This inhibition disrupts the structural integrity of fungal cell walls and insect exoskeletons, leading to cell lysis and death . The molecular targets include the glycosyltransferase domain of chitin synthase, which is essential for its enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Polyoxin B: A peptidyl nucleoside antibiotic that also inhibits chitin synthase.
Nikkomycin: Another peptidyl nucleoside that targets chitin synthase and is used as an antifungal agent.
Dihydrocapsaicin: A phytochemical with chitin synthase inhibitory activity.
Uniqueness
Chitin synthase inhibitor 11 is unique due to its high specificity and potency against chitin synthase, making it more effective than other similar compounds . Its ability to inhibit chitin synthase at lower concentrations reduces the risk of toxicity and side effects, making it a promising candidate for therapeutic and agricultural applications .
Properties
Molecular Formula |
C24H24N4O8 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
(E)-N-(2-methoxy-4-nitrophenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |
InChI |
InChI=1S/C24H24N4O8/c1-34-16-4-6-18-17(14-16)24(36-23(31)26-18)9-11-27(12-10-24)22(30)8-7-21(29)25-19-5-3-15(28(32)33)13-20(19)35-2/h3-8,13-14H,9-12H2,1-2H3,(H,25,29)(H,26,31)/b8-7+ |
InChI Key |
HVTXVBKBVDRHEG-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.